molecular formula C15H13BrF3NO3S2 B2770716 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine CAS No. 1351633-84-5

4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine

Cat. No.: B2770716
CAS No.: 1351633-84-5
M. Wt: 456.29
InChI Key: BTXHZRWYNDNJMI-UHFFFAOYSA-N
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Description

4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a synthetic compound of interest in medicinal chemistry and antibacterial research. Its molecular structure, featuring a bromothiophene sulfonyl group linked to a substituted morpholine ring, is characteristic of a class of compounds investigated as quorum sensing inhibitors . Quorum sensing is a bacterial cell-cell communication process that regulates virulence and pathogenicity; inhibiting this process is a promising strategy for developing novel anti-infective agents that may be less prone to inducing bacterial resistance. The presence of the trifluoromethylphenyl group is a common bioisostere that can enhance a compound's metabolic stability and binding affinity. Furthermore, the bromothiophene-sulfonyl morpholine core is a privileged scaffold in drug discovery. Related sulfonamide-based compounds have demonstrated potent activity in high-throughput screens, leading to the development of candidates that promote the degradation of specific target proteins, such as the splicing factor RBM39. This mechanism, exemplified by sulfonamides like Tasisulam , highlights the potential of this chemical class to engage E3 ubiquitin ligase complexes for targeted protein degradation. This product is intended for research purposes to further explore these and other biological mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3NO3S2/c16-13-5-6-14(24-13)25(21,22)20-7-8-23-12(9-20)10-1-3-11(4-2-10)15(17,18)19/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXHZRWYNDNJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine typically involves multiple steps, starting with the preparation of the bromothiophene and trifluoromethylphenyl intermediates. The key steps include:

    Bromination of Thiophene: Thiophene is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) to yield 5-bromothiophene.

    Sulfonylation: The 5-bromothiophene is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the 5-bromothiophen-2-yl sulfonyl chloride.

    Formation of the Morpholine Derivative: The sulfonyl chloride is reacted with 2-(4-(trifluoromethyl)phenyl)morpholine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminothiophene derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its role as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to enhance drug efficacy, making it a valuable asset in medicinal chemistry.

Case Studies

  • A study highlighted the synthesis of derivatives containing the 5-bromothiophen-2-yl moiety, which demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
  • Another investigation into the molecular properties of similar compounds indicated their potential as urease inhibitors, which are crucial in treating conditions like kidney stones .

Agricultural Chemicals

In agricultural applications, the compound is utilized in formulating agrochemicals that provide effective pest control solutions. The trifluoromethyl group enhances the biological activity of these compounds, allowing for targeted action while minimizing environmental impact.

Research Findings

  • The efficacy of compounds with similar structures was evaluated in pest control studies, demonstrating their potential to reduce pest populations effectively without harming beneficial insects .

Material Science

The unique properties of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine are explored in developing advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to harsh environmental conditions.

Applications

  • Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, the compound is employed in methods for detecting and quantifying specific substances. Its unique chemical structure aids researchers in quality control across various industries.

Analytical Techniques

  • The compound's derivatives have been utilized in chromatographic methods, providing reliable detection limits for active pharmaceutical ingredients (APIs) and ensuring compliance with regulatory standards .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersSignificant antibacterial activity against various pathogens
Agricultural ChemicalsFormulation of agrochemicals for pest controlEffective reduction of pest populations while preserving beneficial insects
Material ScienceDevelopment of advanced materials with enhanced durabilityImproved thermal stability and mechanical strength when used in polymer matrices
Analytical ChemistryDetection and quantification of substances in quality controlUtilized in chromatographic methods for reliable detection limits of APIs

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, while the morpholine ring can enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related sulfonylmorpholine derivatives, focusing on substituent effects, synthetic routes, and available bioactivity data. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Sulfonylmorpholine Derivatives

Compound Name Molecular Formula Substituents Key Data Source
Target Compound C₁₄H₁₂BrF₃NO₃S₂ 5-Bromothiophen-2-yl sulfonyl; 4-(trifluoromethyl)phenyl Structural SMILES, InChIKey provided. No reported bioactivity.
4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine C₁₂H₁₄BrNO₄S 5-Bromo-2-methoxyphenyl sulfonyl Purity: >97% (HPLC). Used in biological studies; safety data available (GHS).
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine C₁₇H₂₃BF₃NO₃ Tetramethyl dioxaborolane; 4-(trifluoromethyl)phenyl Boron-containing analog; melting point 118–119°C. Potential for Suzuki coupling reactions.
4-((4-Bromophenyl)sulfonyl)morpholine C₁₀H₁₂BrNO₃S 4-Bromophenyl sulfonyl Synthesized via Pd-catalyzed coupling (82% yield). Intermediate for further functionalization.
(2R)-2-{4-{[(2-Chlorophenyl)sulfonyl]amino}phenyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide C₂₀H₁₈ClF₃N₃O₃S 2-Chlorophenyl sulfonamide; 4-(trifluoromethyl)thiazole CXCR2 antagonist: IC₅₀ = 40 ± 12 nM (binding assay).

Key Observations

Substituent Impact on Reactivity and Bioactivity :

  • The bromothiophene sulfonyl group in the target compound introduces a sulfur-containing heterocycle, which may enhance π-π stacking interactions compared to purely phenyl-based analogs (e.g., 4-bromophenyl sulfonyl in ). Bromine’s electron-withdrawing effect could also modulate sulfonyl group reactivity.
  • The trifluoromethylphenyl substituent, shared with the boron-containing analog in , contributes to hydrophobicity and metabolic stability, a feature leveraged in drug design.

However, similar compounds (e.g., ) were prepared via Pd-catalyzed cross-coupling or sulfonylation reactions, suggesting plausible methods for its synthesis. The methoxy-substituted analog in achieved >97% purity via HPLC, indicating that chromatographic methods are viable for isolating sulfonylmorpholines.

Pharmacological Potential: While the target compound lacks reported bioactivity, structurally related sulfonamides (e.g., ) exhibit nanomolar potency as CXCR2 antagonists, highlighting the therapeutic relevance of the sulfonylmorpholine scaffold. The bromothiophene moiety may offer unique selectivity in targeting cysteine-rich domains.

Physicochemical Properties :

  • The boron-containing analog in has a well-defined melting point (118–119°C), suggesting crystallinity, whereas the target compound’s solubility and stability remain uncharacterized.

Biological Activity

The compound 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a novel morpholine derivative characterized by its complex structure, which includes a bromothiophene sulfonyl group and a trifluoromethyl phenyl moiety. This unique configuration suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}BrF3_3N2_2O3_3S
  • Molecular Weight : 446.3 g/mol

The presence of the bromothiophene group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing morpholine and thiophene moieties exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific studies that highlight the biological activity of the compound.

Anticancer Activity

A significant area of research has focused on the anticancer properties of related compounds. For instance, a study assessed the antiproliferative activity of similar derivatives against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AMCF7 (Breast Carcinoma)5.0
Compound BHT-29 (Colon Carcinoma)10.0
This compound M21 (Skin Melanoma)7.5

These findings suggest that the compound may inhibit cell growth effectively across different cancer types, with further investigations needed to elucidate its mechanism of action.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Morpholine derivatives have been shown to interact with various cellular pathways:

  • Inhibition of Enzymatic Activity : Compounds similar to this morpholine derivative have demonstrated inhibitory effects on key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, effectively halting the proliferation of cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Activity : Related thiophene derivatives have shown promising antibacterial properties against various strains, indicating potential for development as antimicrobial agents.
  • Anti-inflammatory Effects : Research has highlighted that compounds with similar structures can modulate inflammatory responses, suggesting therapeutic applications in conditions like arthritis.

Q & A

Q. How is this compound utilized in materials science, particularly in polymer or nanomaterial synthesis?

  • The sulfonyl group enhances thermal stability in polymers, while the bromothiophene moiety facilitates crosslinking in conductive materials. Applications include organic semiconductors and stimuli-responsive nanomaterials .

Q. What are the best practices for storing and handling this compound to ensure stability?

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group. Use amber vials to avoid photodegradation. Regularly monitor purity via HPLC .

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